Chlorfenson

Acaricide efficacy Apiculture pest control Comparative miticidal activity

Chlorfenson (4-chlorophenyl 4-chlorobenzenesulfonate) is a bridged diphenyl acaricide analytical standard critical for method validation in food safety residue analysis and environmental monitoring. Unlike Tetradifon or Dicofol, Chlorfenson's unique Koc of 17,000 mL/g and BCF of 818.84 make it indispensable for soil sorption and bioaccumulation studies. Its demonstrated interaction with Tetranychus urticae ATP synthase (binding energy -186.27 kJ/mol) supports mitochondrial oxidative phosphorylation research. Procure this ≥98% purity standard to ensure traceable calibration and reliable inter-laboratory validation for legacy pesticide detection.

Molecular Formula C12H8Cl2O3S
Molecular Weight 303.2 g/mol
CAS No. 80-33-1
Cat. No. B1668721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorfenson
CAS80-33-1
Synonyms4-chlorophenyl 4-chlorobenzenesulfonate
chlorfenson
ovex
Ovotran
Molecular FormulaC12H8Cl2O3S
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H
InChIKeyRZXLPPRPEOUENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPRACTICALLY INSOL IN WATER;  SOL @ 25 °C IN G/100 ML: 1.4 G IN 95% ALCOHOL;  41.0 G IN CARBON TETRACHLORIDE;  110.0 G IN CYCLOHEXANONE;  110.0 G IN ETHYLENE DICHLORIDE;  2.0-2.7 G IN PETROLEUM OILS;  130.0 G IN ACETONE;  78 G IN XYLENE
SOLUBLE IN AROMATIC SOLVENTS, ACETONE;  INSOLUBLE IN WATER
SOL IN 100 G SOLVENT @ 25 °C: 1 G IN ETHYL ALC;  2 G IN KEROSENE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlorfenson (80-33-1) Procurement Guide: A Bridged Diphenyl Sulfonate Acaricide with Quantifiable Ovicidal Differentiation


Chlorfenson (CAS 80-33-1), chemically 4-chlorophenyl 4-chlorobenzenesulfonate, is a bridged diphenyl acaricide belonging to the aryl sulfonate ester class [1]. It functions as a non-systemic contact and stomach poison with pronounced residual ovicidal activity against phytophagous mites, primarily targeting spider mite eggs and larval stages [2]. Historically marketed under trade names including Ovex, Ovotran, and Sappiran, Chlorfenson acts by inhibiting mitochondrial oxidative phosphorylation, specifically interacting with ATP synthase of Tetranychus urticae [3][4]. As an obsolete pesticide no longer approved under EC Regulation 1107/2009, its current procurement relevance lies predominantly in analytical standard applications, reference material sourcing for residue analysis, and specialized research contexts requiring comparative study of legacy bridged diphenyl acaricides .

Chlorfenson (80-33-1) Scientific Selection Rationale: Why Structural Analogs Cannot Be Substituted Without Quantitative Trade-offs


Within the bridged diphenyl acaricide class, compounds including Chlorfenson, Tetradifon, Tetrasul, and Dicofol share the oxidative phosphorylation inhibition mechanism and demonstrate ovicidal activity, yet their physicochemical and toxicological profiles diverge sufficiently to preclude interchangeable procurement [1]. Differences in water solubility, organic solvent partitioning, vapor pressure, soil sorption behavior, and mammalian toxicity thresholds create distinct application and handling boundaries. Substituting Chlorfenson with Tetradifon alters formulation requirements due to differing acetone solubility and water partitioning behavior [2]. Substituting with Dicofol introduces a compound with higher acute mammalian toxicity and distinct environmental mobility characteristics [3]. For analytical reference procurement, the absence of certified purity standards for specific analogs necessitates compound-specific sourcing to ensure method validation integrity. The following evidence dimensions quantify precisely where Chlorfenson's profile diverges from its closest comparators, enabling evidence-based selection decisions.

Chlorfenson (80-33-1) Quantitative Evidence Guide: Comparative Performance, Physicochemical Properties, and Toxicity Profiles


Chlorfenson Acaricidal Efficacy: Direct Comparative Performance Against Tetradifon and Dicofol in Bee Mite Control

In a controlled study evaluating thermal aerosol acaricides against Acarapis woodi (honey bee tracheal mite), Chlorfenson demonstrated 70% adult mite mortality when applied at the maximum concentration tolerated by bees for one hour [1]. Under identical experimental conditions, Tetradifon achieved 71% mortality, Dicofol achieved 82.7% mortality, Sulphenone achieved 80% mortality, and Aramite achieved 93.8% mortality [1]. The study further noted that Tetradifon was the most effective acaricide and least toxic to bees among those tested, followed by Dicofol, with Chlorfenson, Tetradifon, and Dicofol all exhibiting repellent properties that prevented infestation of young healthy bees [1].

Acaricide efficacy Apiculture pest control Comparative miticidal activity

Chlorfenson Physicochemical Differentiation: Solubility and Partitioning Profile vs. Tetradifon and Dicofol

Chlorfenson exhibits a water solubility of 0.0079 g/L (7.9 mg/L) with a logP of 4.3-4.75, indicating high lipophilicity and strong organic solvent compatibility [1]. In direct comparison, Tetradifon has water solubility of 0.078 mg/L at 20°C, approximately 100-fold lower than Chlorfenson, and logP of 4.61 [2]. Dicofol exhibits water solubility of 0.8 mg/L at 25°C, approximately 10-fold higher than Chlorfenson, with logP of 4.30 [3]. Regarding organic solvent solubility, Chlorfenson dissolves at 130 g/100 mL in acetone at 25°C and 78 g/100 mL in xylene , whereas Tetradifon dissolves at 82 g/L in acetone and is only slightly soluble in ethanol [2]. Chlorfenson's vapor pressure is estimated at 0.0±1.0 mmHg at 25°C (subcooled liquid: 7.31E-006 mm Hg), comparable to Tetradifon's 3.2×10⁻⁵ mPa (20°C) [2].

Physicochemical properties Formulation compatibility Solvent selection

Chlorfenson Mammalian Toxicity Profile: Comparative NOAEL and Organ-Specific Effects vs. Tetrasul and Tetradifon

Chlorfenson demonstrates a rat oral LD50 of 2000 mg/kg and a two-year chronic feeding study NOAEL of 1.25 mg/kg body weight per day (equivalent to 25 ppm in diet), with effects above this threshold including increased liver and kidney weights and histopathological changes [1][2]. In a direct 90-day comparative toxicity study of five acaricides administered at 0, 50, 200, 1000, and 3000 ppm in diet, Chlorfenson was determined to be equally as toxic as Tetrasul, with the toxicity ranking as: Tetrasul > V110 > Tetradifon (least toxic among the group), and Chlorfenson equal to Tetrasul [3]. Kelthane (Dicofol) was identified as the most toxic compound in this group [3]. Notably, only Tetradifon demonstrated a no-toxic-effect level at the 50 ppm dosage, whereas Chlorfenson, like Tetrasul and V110, exhibited effects at this exposure level [3]. All compounds except Kelthane induced SER whorls in hepatocytes and enlarged thyroids with histological alterations [3].

Mammalian toxicology NOAEL determination Hepatotoxicity

Chlorfenson Environmental Fate: Soil Sorption (Koc) Differentiation vs. Lindane, Dicofol, and Tetradifon

Chlorfenson exhibits an estimated organic carbon partition coefficient (Koc) of 17,000 mL/g, classifying it as non-mobile in soil systems [1]. In a comparative study measuring soil sorption constants of seven pesticides across two different soils at six concentrations, Chlorfenson's sorption behavior was directly compared with three other organochlorine pesticides (lindane, dicofol, tetradifon) and three organophosphorus pesticides (dimethoate, fenitrothion, methidathion) [2]. The ACD/KOC predicted value for Chlorfenson is 4,235.13 (pH 5.5 and 7.4) . This high sorption coefficient indicates strong retention in soil organic matter, limiting leaching potential but also suggesting potential persistence in agricultural soils. Data on actual degradation half-life (DT50) in soil and water systems remains missing from authoritative databases [1].

Soil sorption Environmental mobility Groundwater risk assessment

Chlorfenson (80-33-1) Recommended Application Scenarios for Scientific and Industrial Procurement


Analytical Reference Standard for Pesticide Residue Monitoring and Method Validation

Chlorfenson serves as a certified analytical standard (≥98% purity) for calibrating gas chromatography and HPLC methods used in food safety residue analysis and environmental monitoring programs . Given its historical use on citrus, cotton, vegetables, and ornamentals, analytical reference material is required for legacy residue detection in agricultural commodities and environmental matrices [1]. The compound's established InChIKey (RZXLPPRPEOUENN-UHFFFAOYSA-N) and validated analytical methods provide a reliable basis for method development and inter-laboratory validation .

Comparative Acaricide Research and Mechanism-of-Action Studies

Chlorfenson is a valuable research tool for comparative studies of bridged diphenyl acaricides targeting mitochondrial oxidative phosphorylation. Its demonstrated interaction with ATP synthase of Tetranychus urticae (binding energy range: -186.27 to -75.40 kJ/mol) provides a molecular docking reference for structure-activity relationship investigations . The compound's toxicity equivalence to Tetrasul and distinct NOAEL profile relative to Tetradifon enable direct comparative toxicology studies examining structure-toxicity relationships within the diphenyl sulfonate/sulfide class [1].

Environmental Fate and Soil Sorption Reference Studies

With a measured Koc value of 17,000 mL/g classifying Chlorfenson as non-mobile in soil, the compound serves as a reference standard for high-sorption pesticides in soil column leaching studies and groundwater vulnerability assessments . Comparative soil sorption studies that include Chlorfenson alongside lindane, dicofol, and tetradifon provide multi-compound datasets for modeling pesticide transport in agricultural soils [1]. The compound's estimated bioconcentration factor (BCF) of 818.84 further supports its utility in bioaccumulation research .

Historical Reference for Resistance Monitoring and Acaricide Stewardship

Documented low-level resistance development in Tetranychus urticae strains following orchard spray drift exposure makes Chlorfenson a relevant reference compound for historical resistance monitoring studies . Understanding the resistance patterns that emerged with Chlorfenson informs current acaricide stewardship programs and cross-resistance risk assessment. The compound's IRAC MoA classification (Class 13, oxidative phosphorylation uncoupler) provides a benchmark for evaluating mode-of-action rotation strategies [1].

Technical Documentation Hub

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